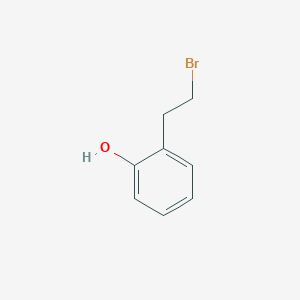

2-(2-Bromoethyl)phenol

Vue d'ensemble

Description

“2-(2-Bromoethyl)phenol” is a chemical compound with the molecular formula C8H9BrO . It has an average mass of 201.061 Da and a monoisotopic mass of 199.983673 Da . The systematic name for this compound is this compound .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol group (a benzene ring with a hydroxyl group) and a 2-bromoethyl group attached to it . The InChI code for this compound is 1S/C8H9BrO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6H2 .Physical and Chemical Properties Analysis

“this compound” has a density of 1.5±0.1 g/cm3, a boiling point of 262.0±15.0 °C at 760 mmHg, and a flash point of 112.3±20.4 °C . It has a molar refractivity of 45.4±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 133.9±3.0 cm3 . The compound has a LogP of 2.35 and is predicted to have a water solubility of 554 mg/L at 25°C .Applications De Recherche Scientifique

Chemical Synthesis and Reactivity Studies

- The study by Organ, Miller, and Konstantinou (1998) explores the mechanism of nucleophilic attack on π-allyl Pd complexes, involving the generation of products like 2-bromo-3-phenoxy-1-palladacyclobutane, highlighting the role of phenol derivatives in complex chemical reactions (Organ, Miller, & Konstantinou, 1998).

Interaction with Natural Organic Matter

- Criquet et al. (2015) studied the reaction of bromine and chlorine with phenolic compounds, including 2-(2-Bromoethyl)phenol, in natural organic matter, providing insights into the environmental impact and reactivity of such compounds (Criquet et al., 2015).

Catalytic Applications

- Xu et al. (2010) describe the synthesis of 2-(Phenylthio)phenols, demonstrating the utility of this compound in catalyzed transformations, a significant application in organic synthesis (Xu, Wan, Mao, & Pan, 2010).

Water Treatment Processes

- Jiang et al. (2014) investigated the oxidation kinetics of bromophenols, including this compound, during water treatment with potassium permanganate, an application relevant to environmental science and engineering (Jiang, Gao, Pang, Wang, Huangfu, Liu, & Ma, 2014).

Microbial Degradation Studies

- Knight, Kerkhof, and Häggblom (1999) studied microbial consortia that degrade 2-bromophenol, shedding light on the biodegradation process of phenolic compounds in natural environments (Knight, Kerkhof, & Häggblom, 1999).

Environmental Toxicology

- Hassenklöver et al. (2006) researched the effects of bromophenols on cellular Ca2+ signaling in neuroendocrine cells, an important study in understanding the environmental and biological impact of these compounds (Hassenklöver, Predehl, Pilli, Ledwolorz, Assmann, & Bickmeyer, 2006).

Safety and Hazards

“2-(2-Bromoethyl)phenol” is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, causes skin irritation, and is toxic to aquatic life . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mécanisme D'action

Target of Action

It is known that bromophenols, a class of compounds to which 2-(2-bromoethyl)phenol belongs, are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . These compounds may interact with various biological targets due to their structural similarity to phenolic compounds, which are known to interact with a wide range of proteins and enzymes.

Mode of Action

Bromophenols, in general, are known to interact with their targets through their hydroxyl and bromine groups . The hydroxyl group can form hydrogen bonds with its targets, while the bromine atom can participate in halogen bonding, a type of non-covalent interaction. These interactions can lead to changes in the conformation and activity of the target molecules.

Biochemical Pathways

They are mainly biosynthesized by the shikimic acid pathway in advanced plants . Phenolic compounds have fetched substantial focus as the ingestion of these bioactive moieties is correlated to lower the prevalence of chronic ailments .

Pharmacokinetics

The compound’s physical properties, such as its density (15±01 g/cm3), boiling point (2620±150 °C at 760 mmHg), and molecular weight (201061), may influence its pharmacokinetic behavior .

Result of Action

Bromophenols derived from brominated flame retardants (bfrs) in human environments are present in human blood and breast milk . This suggests that bromophenols, including this compound, can be absorbed into the body and may have biological effects.

Analyse Biochimique

Biochemical Properties

2-(2-Bromoethyl)phenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as DNA and proteins, potentially leading to modifications or damage .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for the regulation of cellular functions. Additionally, this compound can impact gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. This compound also affects cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context of the interaction. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of substrates. Additionally, this compound can induce changes in gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of this compound can lead to oxidative stress and damage to cellular components, including DNA, proteins, and lipids. Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further interact with other biomolecules. The metabolism of this compound can also involve conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments. For example, this compound can be transported into cells via organic anion transporters and can bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function. Targeting signals and post-translational modifications can also play a role in directing this compound to specific subcellular compartments .

Propriétés

IUPAC Name |

2-(2-bromoethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPRFUSTANBATG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57027-75-5 | |

| Record name | 2-(2-bromoethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-benzoyl-4-methylphenyl)-2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]benzamide](/img/structure/B2613266.png)

![2-(3-Methylphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2613267.png)

![2-ethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B2613270.png)

![(E)-N-[1-(1,3-benzothiazol-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2613276.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-nitrobenzamide](/img/structure/B2613278.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2613279.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzenesulfonamide](/img/structure/B2613280.png)

![3-[(5-Amino-6-methoxypyridin-2-yl)amino]propanamide](/img/structure/B2613281.png)